molecular formula C11H8N4O3S B8411544 1-Phenylsulfonyloxy-7-azabenzotriazole

1-Phenylsulfonyloxy-7-azabenzotriazole

Cat. No.: B8411544
M. Wt: 276.27 g/mol
InChI Key: AIHGYGQIVHKASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylsulfonyloxy-7-azabenzotriazole is a benzotriazole derivative characterized by a phenylsulfonyloxy group at the 1-position and a nitrogen atom replacing a carbon in the benzene ring (aza substitution). This structural modification enhances its utility as an activating agent in organic synthesis, particularly in peptide coupling reactions. The phenylsulfonyloxy group acts as a robust leaving group, facilitating nucleophilic substitution or acylation processes.

Properties

Molecular Formula

C11H8N4O3S

Molecular Weight

276.27 g/mol

IUPAC Name

triazolo[4,5-b]pyridin-3-yl benzenesulfonate

InChI

InChI=1S/C11H8N4O3S/c16-19(17,9-5-2-1-3-6-9)18-15-11-10(13-14-15)7-4-8-12-11/h1-8H

InChI Key

AIHGYGQIVHKASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of this compound : Superior activation efficiency in sterically demanding reactions compared to HOAt/HOBt, attributed to the electron-withdrawing sulfonyloxy group .
  • Limitations: Limited solubility data and stability profiles in the provided evidence require further experimental validation.

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